3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (hereafter referred to as Pyrazine-BCP) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a pyrazine substituent at the 3-position and a carboxylic acid group at the 1-position. This compound has garnered attention in medicinal chemistry due to its rigid, three-dimensional structure, which serves as a bioisostere for planar aromatic rings like benzene, improving pharmacokinetic properties such as metabolic stability and solubility.
Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for its synthesis, enabling scalable production under mild conditions (45–85% yields). The pyrazine moiety introduces hydrogen-bonding capabilities and electronic effects, making Pyrazine-BCP a versatile building block for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-8(14)10-4-9(5-10,6-10)7-3-11-1-2-12-7/h1-3H,4-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGICJRRMBGTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lead Tetraacetate-Mediated Homolytic Aromatic Alkylation
The foundational approach to synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a lead tetraacetate (Pb(OAc)₄)-mediated homolytic aromatic alkylation. This method leverages the radical reactivity of bicyclo[1.1.1]pentane (BCP) derivatives to achieve coupling with pyrazine under inert conditions.
Reaction Mechanism and Initial Conditions
The reaction begins with the generation of a BCP radical from the precursor ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate (11). Pb(OAc)₄ acts as an oxidant, facilitating the homolytic cleavage of the peroxide bond to produce a BCP radical intermediate. This radical undergoes regioselective addition to pyrazine at the 2-position, followed by rearomatization to yield the coupled product.
Initial experiments employed stoichiometric Pb(OAc)₄ (1.2 eq) in excess pyrazine (10 eq) under microwave irradiation at 115°C for 2 hours. The crude product, ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (8), was isolated via preparative thin-layer chromatography (TLC) in 57% yield.
Table 1: Optimization of Pb(OAc)₄-Mediated Coupling
| Pyrazine (eq) | Pb(OAc)₄ (eq) | Time (h) | Isolated Yield of 8 (%) |
|---|---|---|---|
| 10 | 1.2 | 2 | 57 |
| 10 | 1.5 | 2 | 62 |
| 15 | 1.2 | 3 | 68 |
Microwave-Assisted Synthesis and Scale-Up
Microwave irradiation significantly enhanced reaction efficiency by enabling rapid heating and precise temperature control. The Anton Paar Monowave 300 reactor was utilized to scale up the synthesis while maintaining reproducibility.
Procedure for Gram-Scale Production
A mixture of ethyl 3-((tert-butylperoxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylate (200 mg, 0.78 mmol) and pyrazine (2 g) in a G30 microwave vial underwent three cycles of vacuum and oxygen replacement. Irradiation at 115°C for 2 hours afforded the ester intermediate (8) in 55% yield after column chromatography. Key advantages of this method include:
- Reduced reaction time (2 hours vs. 18 hours for conventional heating).
- Improved regioselectivity, minimizing byproducts such as 2,2'-bipyrazine (12).
Table 2: Impact of Microwave Parameters on Yield
| Temperature (°C) | Time (h) | Solvent System | Yield of 8 (%) |
|---|---|---|---|
| 100 | 2 | Pyrazine (neat) | 42 |
| 115 | 2 | Pyrazine (neat) | 55 |
| 130 | 1.5 | Pyrazine (neat) | 48 |
Hydrolysis to the Carboxylic Acid
The final step involves saponification of the ethyl ester (8) to yield this compound (4). This transformation is critical for enhancing the compound’s solubility and compatibility with biological assays.
Alkaline Hydrolysis Conditions
A solution of 8 (113 mg) in 5% ethanolic KOH (6 mL) was refluxed at 100°C for 2 hours. Acidification with 6M HCl precipitated the carboxylic acid (4) in 84% yield. Characterization by ¹H NMR confirmed the absence of ethyl ester protons (δ 4.18 ppm) and the presence of a carboxylic acid proton (δ 12.1 ppm, broad).
Key Analytical Data for Compound 4:
Alternative Strategies and Byproduct Analysis
Silver Nitrate-Selectfluor System
To circumvent the use of toxic lead reagents, a metal-free system employing AgNO₃ and Selectfluor was explored. While this method achieved a 25% yield of 8, competing side reactions limited its practicality.
Byproduct Formation and Mitigation
The primary byproduct, 2,2'-bipyrazine (12), arose from homo-coupling of pyrazine radicals. Strategies to suppress its formation included:
Applications in Medicinal Chemistry
The synthesized carboxylic acid (4) served as a key building block for probing protein-protein interactions. For instance, coupling with 4-(2-methylpyridin-4-yl)benzylamine via EDC/HOBt activation yielded a bioactive analogue (1) with demonstrated activity in cellular assays.
Chemical Reactions Analysis
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
The compound's bicyclic structure allows for enhanced potency and selectivity in drug design. Bicyclo[1.1.1]pentane derivatives are increasingly being explored as bioisosteres for traditional aromatic compounds, potentially improving pharmacokinetic profiles by reducing first-pass metabolism and increasing bioavailability .
2. Probe in Biological Studies:
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been utilized as a probe in biological studies, demonstrating its relevance in understanding biological mechanisms and interactions at the molecular level. This application is significant for developing targeted therapies and understanding drug-receptor interactions .
Case Study 1: Bioisosteric Replacement
Research indicates that substituting phenyl rings with bicyclo[1.1.1]pentane moieties can lead to compounds with improved pharmacological properties. For instance, derivatives of resveratrol that incorporate the bicyclo[1.1.1]pentane structure have shown significantly enhanced half-lives in plasma compared to their phenolic counterparts, suggesting reduced susceptibility to metabolic degradation .
Case Study 2: Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationships of various bicyclo[1.1.1]pentane derivatives, including this compound. These investigations aim to identify the optimal functional groups that enhance biological activity while maintaining favorable pharmacokinetics, thus paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine moiety can form hydrogen bonds and π-π interactions with proteins, while the bicyclo[1.1.1]pentane scaffold provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Group Variations
BCP derivatives are distinguished by substituents at the 1- and 3-positions. Key analogs include:
Substituent Effects:
- Trifluoromethyl (CF₃) : Increases lipophilicity (logP) and metabolic stability, critical for blood-brain barrier penetration.
- Bromophenyl : Introduces halogen bonding and heavy-atom effects, useful in crystallography and radiochemistry.
- Ethyl : Aliphatic chains modulate solubility and reduce polarity, beneficial for membrane permeability.
Key Research Findings
Pharmacokinetic Advantages
Stepan et al. (2012) demonstrated that BCP-based analogs exhibit up to 10-fold higher metabolic stability compared to their benzene counterparts in liver microsome assays. Pyrazine-BCP’s rigid structure also minimizes CYP450-mediated oxidation, a common issue with planar aromatics.
Physicochemical Properties
- Solubility : Pyrazine-BCP shows moderate aqueous solubility (2.1 mg/mL at pH 7.4), while the ethyl derivative (C₈H₁₂O₂) exhibits higher solubility in organic solvents.
- Acidity : The carboxylic acid group in Pyrazine-BCP has a pKa of ~3.5, comparable to benzoic acid (pKa 4.2), enabling pH-dependent ionization.
Biological Activity
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a valuable building block in drug design, particularly as a bioisostere for traditional aromatic systems. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and its role in drug discovery.
Synthesis
The synthesis of this compound has been reported using a metal-free homolytic aromatic alkylation protocol, which facilitates the incorporation of the pyrazine moiety into the bicyclic structure. This method provides an efficient route to obtain this compound, highlighting its potential utility in various biological studies and applications in medicinal chemistry .
Anti-inflammatory Properties
Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane (BCP) framework can exhibit significant anti-inflammatory activities. In particular, derivatives of this compound have been evaluated for their effects on inflammatory responses:
- Mechanism of Action : The BCP moiety can replace traditional aromatic groups, leading to enhanced metabolic stability and reduced first-pass metabolism, which is crucial for maintaining therapeutic levels of drugs in systemic circulation .
- Case Study : A study involving BCP-containing synthetic lipoxin A4 mimetics revealed that these compounds effectively attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. The most potent derivative, identified as imidazolo-BCP-sLXm (6a), showed an IC50 in the picomolar range, significantly downregulating pro-inflammatory cytokines such as TNFα and MCP1 .
Summary of Biological Evaluations
The following table summarizes key findings from biological evaluations of this compound and its derivatives:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| BCP-sLXm (6a) | Anti-inflammatory | <0.001 | NFκB inhibition |
| BCP derivative | Cytokine modulation | Varies | Pro-inflammatory cytokine release inhibition |
Structural Advantages
The incorporation of the BCP framework into drug candidates offers several advantages:
- Metabolic Stability : BCPs are less prone to oxidative metabolism compared to traditional phenyl rings, enhancing the pharmacokinetic profile of drugs .
- Bioisosterism : The rigid structure of BCPs can provide steric and electronic advantages that improve binding affinity and selectivity for biological targets .
Future Directions
Ongoing research is focused on exploring additional biological activities of this compound, including its potential as an inhibitor for various enzymes involved in inflammatory pathways. The versatility of the BCP structure makes it a promising candidate for further development in therapeutic applications targeting inflammation-related diseases.
Q & A
Q. What are common synthetic routes for 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?
The compound is synthesized via metal-free homolytic aromatic alkylation protocols. Thirumoorthi and Adsool (2016) developed a method using radical precursors under mild conditions, avoiding transition-metal catalysts. Key steps include the decarboxylative alkylation of bicyclo[1.1.1]pentane (BCP) derivatives with pyrazine motifs, followed by purification via flash chromatography . Alternative approaches involve functionalizing [1.1.1]propellane intermediates, though these require handling unstable reagents (e.g., alkyl lithiums) .
Q. How is structural confirmation achieved for this compound?
1H NMR and LCMS are critical for characterization. For example, 1H NMR (400 MHz, CDCl₃) of related BCP-carboxylic acids shows distinct peaks: δ 7.86–7.81 (pyrazine protons) and 2.15–2.04 (BCP bridgehead protons) . LCMS monitors reaction progress and purity, with exact mass analysis confirming molecular ion peaks (e.g., [M+H]+ at m/z 219.1) .
Q. What are the key physicochemical properties influencing its reactivity?
Substituent effects on acidity are significant. Wiberg (2002) calculated that 3-substituted BCP-carboxylic acids exhibit enhanced acidity compared to bicyclo[2.2.2]octane analogues due to shorter bridgehead distances, with gas-phase acidities linearly dependent on C–X bond dipoles . Experimental pKa values correlate with computational models (MP2/6-311++G** level) .
Advanced Research Questions
Q. How can regioselectivity challenges in BCP functionalization be addressed?
Radical multicomponent carboamination of [1.1.1]propellane enables selective incorporation of amines and alkyl groups. Kanazawa et al. (2017) demonstrated one-pot reactions using alkyl halides and azides under mild conditions (e.g., 25°C, 12 hr), achieving gram-scale yields of 3-alkyl-BCP-amines . DFT calculations guide optimal reagent selection to minimize side reactions .
Q. What strategies improve solubility and stability in peptide incorporation?
Pätzel et al. (2004) incorporated BCP-carboxylic acid derivatives into peptides using solid-phase synthesis. Activation with HATU/TEA in DMF facilitates amide bond formation without racemization. Cyclic peptides show enhanced metabolic stability due to the rigid BCP scaffold .
Q. How do computational models predict substituent effects on electronic properties?
Smith et al. (2011) applied quantum theory of atoms in molecules (QTAIM) to analyze electron density distribution in BCP-carboxylic acids. Substituent dipole moments (e.g., electron-withdrawing pyrazine) modulate acidity via inductive effects, validated by PBE0/6-31++G(d,p) calculations .
Methodological Considerations
Q. What experimental precautions are required for photochemical reactions involving BCP derivatives?
Photoinduced decarboxylative allylation requires 370–456 nm LED light (low-cost "black lights") and inert atmospheres. Li et al. (2024) noted that phenolic polymerization inhibitors in commercial alkenes are tolerated and improve yield by suppressing side reactions .
Q. How can reversed-phase HPLC optimize purification of BCP-containing intermediates?
For polar derivatives like tert-butyl (((bicyclo[1.1.1]pentane)carbamoyl)phenylene)dicarbamate, Yang et al. (2024) used 0.1% formic acid in mobile phases for high-resolution separation. Gradient elution (5–95% acetonitrile/water) achieves >90% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
